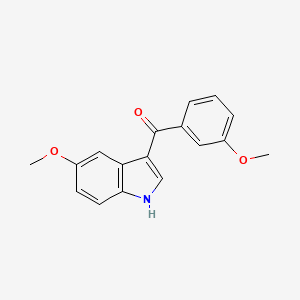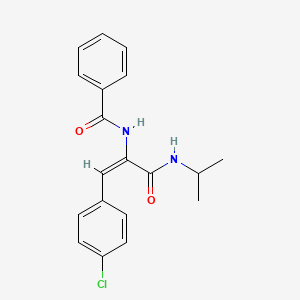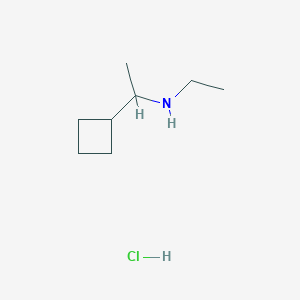![molecular formula C16H17NO5S B2436860 5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid CAS No. 431893-89-9](/img/structure/B2436860.png)
5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid” is a chemical compound with the molecular formula C16H17NO5S . It has a molecular weight of 335.37 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid core with a sulfamoyl group attached to the 5-position and a 4-ethoxyphenyl group attached to the sulfamoyl group .
Aplicaciones Científicas De Investigación
Occurrence and Environmental Impact
5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid, as part of the paraben and sulfamethoxazole groups, has been extensively studied for its occurrence, environmental fate, and potential impacts. Parabens, including compounds structurally similar to this compound, have been used as preservatives in various products, leading to their ubiquitous presence in aquatic environments. Studies have emphasized their biodegradability and the continuous introduction into the environment through consumer products. They have been identified as weak endocrine disrupters, although their health effects are still debated. Notably, parabens can react with free chlorine to yield halogenated by-products, which are more stable and persistent than the parent species, raising concerns about their environmental and health impacts (Haman, Dauchy, Rosin, & Munoz, 2015).
Sulfamethoxazole, a compound structurally related to this compound, is recognized as a persistent organic pollutant originating from the pharmaceutical industry. It's known for its presence in various environmental matrices like rivers, lakes, and groundwater. The review by (Prasannamedha & Kumar, 2020) comprehensively discusses the occurrence, fate, and the advanced removal technologies, highlighting the challenges and future perspectives in managing such compounds (Prasannamedha & Kumar, 2020).
Pharmacological Activities
While the specific compound , this compound, may not have direct studies addressing its pharmacological activities, structurally similar compounds like gallic acid have been extensively researched. Gallic acid, for instance, is known for its powerful anti-inflammatory properties. The review by (Bai et al., 2020) offers an in-depth look into the pharmacological activities and molecular mechanisms of gallic acid in inflammatory diseases, potentially providing insights into the activities of structurally related compounds (Bai, Zhang, Tang, Hou, Ai, Chen, Zhang, Wang, & Meng, 2020).
Analytical and Antioxidant Studies
Analytical methods for determining antioxidant activity are crucial in understanding the potential health benefits and environmental impacts of various compounds, including this compound. The review by (Munteanu & Apetrei, 2021) critically presents the most important tests used to determine antioxidant activity, their detection mechanisms, applicability, advantages, and disadvantages. This comprehensive analysis provides a framework for assessing the antioxidant potential of various compounds, including those structurally similar to this compound (Munteanu & Apetrei, 2021).
Propiedades
IUPAC Name |
5-[(4-ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-3-22-13-7-5-12(6-8-13)17-23(20,21)14-9-4-11(2)15(10-14)16(18)19/h4-10,17H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRIRGNVWQURSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(3-chloro-4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2436777.png)
![N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}thiophene-2-carboxamide](/img/structure/B2436778.png)
![2-[2-(4-ethylphenyl)-4-oxo-3,4-dihydro-5H-pyrido[2,3-b][1,4]diazepin-5-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2436779.png)
![4-Amino-5-(4-tert-butyl-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2436780.png)

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2436783.png)

![5-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-1,3-dihydroindol-2-one](/img/structure/B2436788.png)


![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B2436794.png)
![1-[2-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2436796.png)

![(E)-N-((3-(2-chlorophenyl)imidazo[1,5-a]pyridin-1-yl)methylene)-4-methylpiperazin-1-amine](/img/structure/B2436798.png)